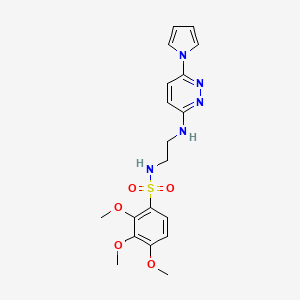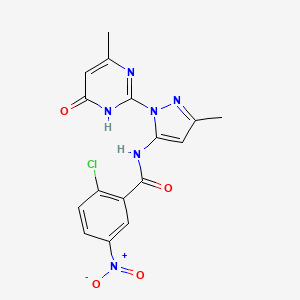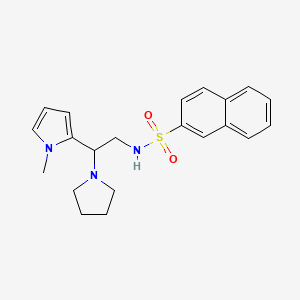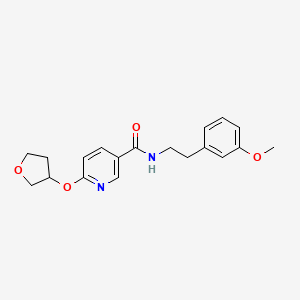![molecular formula C18H15N3O3S2 B2553711 N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477216-06-1](/img/structure/B2553711.png)
N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a chemical entity that appears to be a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen. This particular compound is not directly mentioned in the provided papers, but its structure suggests that it may possess interesting biological properties, as thiadiazole derivatives are known for their pharmacological activities.
Synthesis Analysis
The synthesis of thiadiazole derivatives can be performed using various methods. For instance, the microwave-assisted synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups is reported, which is a solvent-free method providing a series of novel compounds . Although the exact synthesis of the compound is not detailed, the methods described in the papers could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques would be essential in confirming the structure of N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide as well.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, depending on the functional groups attached to the thiadiazole scaffold. The papers provided do not detail specific reactions for the compound , but they do describe the synthesis of related compounds, which involves reactions such as cyclization and condensation . These reactions are crucial for the formation of the thiadiazole core and the attachment of various substituents that confer the desired biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The papers suggest that these compounds exhibit good oral drug-like behavior, as predicted by ADMET properties using computational tools . The solubility, stability, and reactivity of these compounds can be inferred from their structural analogs, which are characterized by their ability to interact with biological targets, as evidenced by their anticancer and antimicrobial activities .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives have shown significant promise as potent anticancer agents. For instance, certain derivatives incorporating the thiazole moiety have been synthesized using facile methods and evaluated for their anticancer activity against cell lines such as Hepatocellular carcinoma (HepG-2), with some compounds exhibiting notable efficacy (Gomha et al., 2017) Gomhaetal.,2017. These findings underscore the potential of compounds with 1,3,4-thiadiazole skeletons in contributing to the development of new anticancer therapeutics.
Synthesis of Heterocyclic Compounds
The exploration into the synthesis of heterocyclic compounds reveals a broad spectrum of biological activities. For example, the creation of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives has highlighted the versatility of thiadiazole derivatives in generating compounds with potential antimicrobial activities (Patel & Patel, 2015) Patel & Patel, 2015. This aligns with the ongoing search for new molecules that can address the growing challenge of antibiotic resistance.
Photophysical Properties
The study of photophysical properties of thiadiazole derivatives has led to the development of novel fluorescent materials. Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, revealing significant photophysical properties including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE) Zhangetal.,2017. These characteristics make such compounds potential candidates for applications in optoelectronic devices and fluorescent markers.
Wirkmechanismus
Benzodioxole compounds, particularly those containing carboxamide, have shown anticancer activity . They have been found to reduce the secretions of α-fetoprotein (α-FP) in Hep3B cancer cells . Compound 2a, a benzodioxole derivative, has been found to induce arrest in the G2-M phase, indicating its antitumor activity .
Zukünftige Richtungen
The development and discovery of novel anticancer medications, including benzodioxole derivatives, remain extremely important due to various factors . These factors include treatments that may cause major side effects or can be rather expensive . Therefore, the discovery and development of novel anticancer agents, such as “N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide”, are still very necessary .
Eigenschaften
IUPAC Name |
N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-11(12-5-3-2-4-6-12)25-18-21-20-17(26-18)19-16(22)13-7-8-14-15(9-13)24-10-23-14/h2-9,11H,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGONVOZDTKCSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine](/img/structure/B2553633.png)



![(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2553638.png)


![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2553641.png)
![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)



